2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl, with the Chemical Abstracts Service number 1046758-92-2, is a synthetic organic compound notable for its unique structure and potential applications in research. This compound features a biphenyl backbone substituted with two propenyloxy groups and two fluorine atoms. The molecular formula is and it has a molecular weight of approximately 302.32 g/mol .
The synthesis of 2,3-difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl typically involves the following steps:
The molecular structure of 2,3-difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl can be represented using various chemical notation systems:
C=CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OCC=C)F)F
QPLRSMLYLWZSAK-UHFFFAOYSA-N
The compound's structure features a biphenyl core with significant substitutions that influence its chemical properties and reactivity .
2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl can participate in various chemical reactions typical of substituted biphenyls:
The mechanism of action for this compound largely depends on its application context. In polymer chemistry, for instance, the propenyloxy groups can undergo radical polymerization when exposed to heat or initiators, leading to the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength.
In biochemical contexts, if applicable, the interactions with biological targets would depend on its structural motifs influencing binding affinities or reactivity with biomolecules .
The physical properties of 2,3-difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors like temperature and pH .
This compound is primarily used in research settings:
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3